molecular formula C15H12ClNO3 B5869759 (4-chloro-3-nitrophenyl)(2,4-dimethylphenyl)methanone

(4-chloro-3-nitrophenyl)(2,4-dimethylphenyl)methanone

Cat. No. B5869759
M. Wt: 289.71 g/mol
InChI Key: RMFACJFNJNTGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chloro-3-nitrophenyl)(2,4-dimethylphenyl)methanone, commonly known as CNM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CNM belongs to the family of nitroaromatic compounds and is known for its high reactivity and stability.

Mechanism of Action

The mechanism of action of CNM is not fully understood, but it is believed to involve the formation of reactive intermediates through the reduction of the nitro group. These intermediates can then react with cellular components, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
CNM has been shown to exhibit several biochemical and physiological effects, including the induction of oxidative stress, the inhibition of protein synthesis, and the modulation of cellular signaling pathways. Moreover, CNM has been found to exhibit cytotoxic effects against various cancer cell lines, making it a promising candidate for the development of novel antitumor agents.

Advantages and Limitations for Lab Experiments

CNM has several advantages as a research tool, including its high stability, reactivity, and versatility. Moreover, CNM can be easily synthesized in the laboratory using readily available starting materials. However, CNM also has some limitations, including its potential toxicity and the need for proper handling and disposal procedures.

Future Directions

Several future directions can be pursued in the research of CNM. One potential direction is the development of novel synthetic methods for CNM that can improve its yield and purity. Another direction is the exploration of the potential applications of CNM in the development of new drugs and therapeutic agents. Moreover, further studies are needed to elucidate the mechanism of action of CNM and its potential toxicity in biological systems.
Conclusion:
In conclusion, CNM is a synthetic compound that has shown potential as a research tool in several scientific fields. CNM can be easily synthesized in the laboratory and has several advantages as a research tool, including its high stability, reactivity, and versatility. However, further studies are needed to fully understand the mechanism of action of CNM and its potential applications in the development of new drugs and therapeutic agents.

Synthesis Methods

CNM can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrophenol with 2,4-dimethylbenzaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a reduction reaction to yield CNM. The synthesis method of CNM has been well-established, and several modifications have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

CNM has shown potential as a research tool in several scientific fields, including medicinal chemistry, biochemistry, and pharmacology. CNM has been used as a starting material for the synthesis of various biologically active compounds, including antitumor agents, antibacterial agents, and anti-inflammatory agents. Moreover, CNM has been used as a fluorescent probe to detect the presence of reactive oxygen species in biological systems.

properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(2,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-9-3-5-12(10(2)7-9)15(18)11-4-6-13(16)14(8-11)17(19)20/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFACJFNJNTGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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